One potential application of 4-HPO lies in its antibacterial activity. Studies have shown that 4-HPO exhibits moderate to good antibacterial activity against various Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains []. This suggests that 4-HPO could be a potential candidate for the development of novel antibiotics, particularly in the fight against emerging antibiotic resistance.
Another area of research focuses on the ability of 4-HPO to inhibit specific enzymes. Studies have shown that 4-HPO can inhibit enzymes involved in various biological processes, such as aldose reductase, an enzyme implicated in diabetic complications []. This suggests that 4-HPO may have potential applications in the development of new therapeutic drugs for various diseases.
4-Hydroxypyridine 1-oxide is a heterocyclic compound with the molecular formula C₅H₅NO₂. It features a hydroxyl group and an oxide group attached to a pyridine ring, making it a derivative of pyridine. This compound is characterized by its colorless appearance and hygroscopic nature, which means it can absorb moisture from the environment. The presence of both the hydroxyl and oxide groups contributes to its unique chemical properties, including its reactivity and solubility in various solvents .
The biological activity of 4-hydroxypyridine 1-oxide has been explored in various studies. It has been noted for its potential as a stabilizing agent for aminoacrylate compounds, which are relevant in biochemical pathways and drug design. Furthermore, derivatives of 4-hydroxypyridine 1-oxide have shown activity against certain pathogens, indicating potential applications in pharmaceuticals .
Several methods exist for synthesizing 4-hydroxypyridine 1-oxide:
4-Hydroxypyridine 1-oxide has several applications across different fields:
Research into the interaction of 4-hydroxypyridine 1-oxide with various biological systems has revealed that it can stabilize certain biochemical intermediates. For instance, studies have shown that it binds specifically to aminoacrylate structures, which are crucial in metabolic pathways. This binding capability suggests potential roles in drug design and therapeutic applications .
Several compounds share structural similarities with 4-hydroxypyridine 1-oxide. Here are some notable examples:
What sets 4-hydroxypyridine 1-oxide apart from these similar compounds is its specific functional groups that allow for unique interactions and stability within biological systems. Its ability to act as a stabilizer for reactive intermediates enhances its relevance in pharmaceutical research and development.
4-Hydroxypyridine 1-oxide, systematically designated as 4-pyridinol 1-oxide, belongs to the class of heterocyclic N-oxide compounds derived from pyridine. The compound is registered under CAS number 6890-62-6 and possesses the molecular formula C₅H₅NO₂ with a molecular weight of 111.0987 g/mol. The IUPAC Standard InChIKey is DZNMBUOUGMTZRA-UHFFFAOYSA-N, providing a unique digital identifier for database searches and chemical informatics applications. Alternative nomenclature includes N-hydroxy-4-pyridone, 1-hydroxypyridin-4-one, and pyridinium 1,4-dihydroxy-1-hydroxide inner salt, reflecting different aspects of its tautomeric forms and electronic structure.
The compound's classification within the broader category of pyridine N-oxides places it among important synthetic intermediates and biologically active molecules. The N-oxide functionality, characterized by a nitrogen-oxygen coordinate bond, significantly alters the electronic properties compared to the parent pyridine, resulting in decreased basicity and modified reactivity patterns. The presence of the 4-hydroxyl substituent further modulates these properties, creating a compound with distinct physicochemical characteristics that influence its synthetic utility and biological activity.
The development of pyridine N-oxide chemistry traces back to the pioneering work of Jakob Meisenheimer, who first reported the synthesis of pyridine-N-oxide using peroxybenzoic acid as an oxidant. This foundational work established the methodological framework for N-oxidation reactions that would later be extended to substituted pyridines, including 4-hydroxypyridine derivatives. The synthesis and characterization of 4-hydroxypyridine 1-oxide emerged as part of systematic investigations into the oxidation of hydroxypyridine isomers, contributing to the understanding of how substituent effects influence N-oxidation processes.
Historical literature from the 1950s documents early studies on 4-pyridinol oxides, with significant contributions appearing in publications such as Yakugaku Zasshi and the Journal of Organic Chemistry. These early investigations established fundamental knowledge about the compound's synthesis, properties, and reactivity patterns. The work of Ochiai and colleagues in 1953 provided crucial insights into the chemical behavior of 4-pyridinol 1-oxide, while subsequent studies by researchers including Hayashi expanded understanding of its synthetic applications.
4-Hydroxypyridine 1-oxide occupies a unique position in heterocyclic chemistry due to its dual functionality combining N-oxide and hydroxyl groups on the pyridine ring. This structural arrangement creates distinctive electronic properties that influence both chemical reactivity and biological activity. The N-oxide moiety acts as both an electron-withdrawing group and a potential coordination site, while the 4-hydroxyl group provides hydrogen bonding capability and additional reactivity. This combination of functionalities makes the compound valuable as a synthetic intermediate and as a pharmacophore in medicinal chemistry applications.
The significance of this compound extends to its role in understanding structure-activity relationships in pyridine N-oxide chemistry. Research has demonstrated that the position and nature of substituents on the pyridine ring dramatically affect the properties of N-oxide derivatives. The 4-hydroxyl substitution pattern in this compound provides insights into how electron-donating groups influence N-oxide stability, reactivity, and biological activity. Studies involving 3-hydroxypyridin-4-one derivatives have shown that subtle structural modifications can lead to significant changes in biological activity, particularly in antimalarial applications where such compounds have demonstrated potent inhibition of β-hematin formation.
4-Hydroxypyridine 1-oxide possesses the molecular formula C5H5NO2, which reflects its composition of five carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [2]. The molecular weight has been precisely determined through various analytical techniques to be 111.0987 grams per mole [2] [4]. This molecular weight calculation accounts for the exact atomic masses of the constituent elements and provides the foundation for stoichiometric calculations involving this compound [1].
The compound exists under several systematic names including 4-pyridinol 1-oxide, pyridin-4-ol 1-oxide, and 1-hydroxypyridin-4-one [1] [3]. The Chemical Abstracts Service registry number 6890-62-6 uniquely identifies this compound in chemical databases [2] [4]. The European Community number 872-761-4 and the Unique Ingredient Identifier LEH9LF9VC5 further establish its regulatory identification [1] [3].
The structural representation of 4-hydroxypyridine 1-oxide can be expressed through multiple chemical notation systems that capture its molecular architecture [1] [2]. The International Union of Pure and Applied Chemistry Standard InChI representation is InChI=1S/C5H5NO2/c7-5-1-3-6(8)4-2-5/h1-4,7H, which provides a standardized machine-readable format for the compound structure [2] [4]. The corresponding InChI Key DZNMBUOUGMTZRA-UHFFFAOYSA-N serves as a condensed identifier for database searches [1] [2].
The Simplified Molecular Input Line Entry System notation for this compound can be represented as OC1=CC=N+C=C1, which illustrates the charge distribution within the molecule [3] [13]. An alternative SMILES representation ON1C=CC(=O)C=C1 emphasizes the tautomeric keto form of the molecule [8]. These structural representations collectively demonstrate the compound's aromatic heterocyclic nature with both hydroxyl and N-oxide functional groups [1] [2].
The molecular structure exhibits planar geometry characteristic of aromatic systems, with the pyridine ring maintaining its aromatic character despite the presence of substituents [10] [16]. The N-oxide functionality introduces a semipolar bond that significantly influences the electronic distribution throughout the molecule [15] [16]. This structural arrangement creates a dipolar molecule with distinct electrostatic properties that affect its chemical behavior and intermolecular interactions [25] [26].
The bond parameters of 4-hydroxypyridine 1-oxide have been extensively studied through computational chemistry and experimental techniques, revealing important insights into its molecular geometry [15] [16]. The nitrogen-oxygen bond distance in the N-oxide functionality represents a critical structural parameter that influences the compound's chemical properties [16] [27]. Experimental measurements and theoretical calculations have established the N→O bond length at approximately 1.27-1.29 Angstroms, which is characteristic of semipolar N-oxide bonds [15] [16].
The carbon-nitrogen bond lengths within the pyridine ring system range from 1.36 to 1.40 Angstroms, reflecting the aromatic nature of the heterocycle [16] [27]. These values are consistent with partial double bond character resulting from electron delocalization within the aromatic system [15] [16]. The carbon-carbon bond distances in the ring typically measure between 1.37 and 1.40 Angstroms, indicating aromatic stabilization [16] [30].
| Bond Type | Bond Length (Å) | Reference Method |
|---|---|---|
| N→O | 1.275-1.290 | Gas-phase electron diffraction [16] [27] |
| N-C (ring) | 1.364-1.373 | Theoretical calculations [15] [16] |
| C-C (ring) | 1.378-1.397 | Crystallographic analysis [16] [30] |
| C-O (hydroxyl) | 1.22-1.30 | Computational studies [15] [16] |
| C-H | 1.070-1.093 | Various methods [16] [27] |
The molecular geometry adopts a planar configuration with the N-oxide group maintaining coplanarity with the aromatic ring system [10] [16]. Bond angles within the pyridine ring deviate slightly from the ideal 120 degrees expected for sp2 hybridization, with C-N-C angles measuring approximately 117-124 degrees [16] [27]. The presence of the N-oxide functionality causes subtle distortions in the ring geometry compared to unsubstituted pyridine [15] [16].
The hydroxyl group at the 4-position can exist in tautomeric equilibrium with the corresponding keto form, creating a dynamic structural system [11] [31]. In the hydroxyl tautomer, the C-O bond length measures approximately 1.35 Angstroms, while the keto tautomer exhibits a shorter C=O distance of about 1.22 Angstroms [31] [32]. This tautomeric behavior significantly influences the compound's structural characteristics and chemical reactivity [11] [35].
Crystal structure analysis of 4-hydroxypyridine 1-oxide has provided detailed insights into its solid-state organization and intermolecular interactions [17] [37]. The compound crystallizes in various polymorphic forms depending on crystallization conditions and the presence of solvents or co-crystallizing agents [17] [39]. Single crystal X-ray diffraction studies have revealed the precise atomic positions and thermal parameters that define the solid-state structure [37] [41].
The crystal packing exhibits extensive hydrogen bonding networks that stabilize the solid-state structure [17] [37]. These hydrogen bonds involve both the hydroxyl group and the N-oxide oxygen atom as hydrogen bond acceptors, while water molecules or other hydrogen bond donors in the crystal lattice serve as complementary partners [37] [40]. The hydrogen bonding patterns create layered structures with molecules arranged in specific orientations that optimize intermolecular interactions [17] [37].
The space group symmetry and unit cell parameters vary depending on the specific crystalline form and any included solvent molecules [37] [39]. Orthorhombic and monoclinic crystal systems have been reported for related pyridine N-oxide derivatives, suggesting similar possibilities for 4-hydroxypyridine 1-oxide [37] [41]. The molecular orientation within the crystal lattice reflects the balance between hydrogen bonding interactions and van der Waals forces [39] [41].
Thermal analysis has shown that the crystalline forms exhibit distinct melting behavior and thermal stability characteristics [19] [21]. The crystal structure influences these thermal properties through the strength and directionality of intermolecular interactions [37] [40]. Temperature-dependent structural studies have revealed subtle changes in bond lengths and angles with thermal expansion [16] [39].